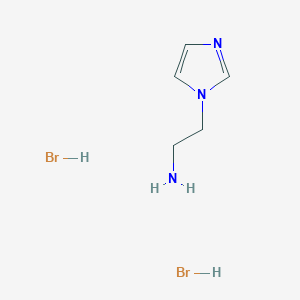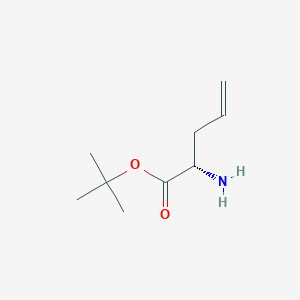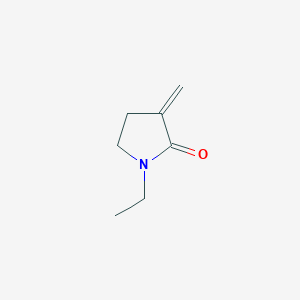
2-(2-Cyanophenylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyanophenylthio)benzoic acid is a chemical compound with the molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol . It is a thiobenzoic acid derivative, characterized by the presence of a cyanophenylthio group attached to the benzoic acid structure . This compound is used in various research fields, including biochemistry, pharmacology, and toxicology .
準備方法
The synthesis of 2-(2-Cyanophenylthio)benzoic acid involves several steps. One common method includes the reaction of 2-mercaptobenzoic acid with 2-bromobenzonitrile under basic conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
化学反応の分析
2-(2-Cyanophenylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenylthio group can be replaced by other nucleophiles.
科学的研究の応用
2-(2-Cyanophenylthio)benzoic acid has several scientific research applications:
Biochemistry: It acts as a competitive inhibitor of serine proteases, which are enzymes involved in various physiological processes.
Pharmacology: The compound is used to study enzyme inhibition and its effects on biological systems.
Toxicology: It is employed in toxicological studies to understand its impact on living organisms.
作用機序
The mechanism of action of 2-(2-Cyanophenylthio)benzoic acid involves its interaction with serine proteases. By binding to the active site of these enzymes, it inhibits their activity, preventing the catalysis of their respective substrates . This inhibition can lead to various physiological effects, depending on the specific protease targeted.
類似化合物との比較
2-(2-Cyanophenylthio)benzoic acid can be compared to other thiobenzoic acid derivatives, such as:
2-(2-Mercaptophenyl)benzoic acid: This compound has a mercapto group instead of a cyanophenylthio group, leading to different reactivity and applications.
2-(2-Aminophenylthio)benzoic acid: The presence of an amino group in place of the nitrile group results in different chemical properties and biological activities.
特性
IUPAC Name |
2-(2-cyanophenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHXZOIAXNGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350805 |
Source


|
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163725-12-0 |
Source


|
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 2-(2-Cyanophenylthio)benzoic acid in the synthesis of the coordination polymers described in the research?
A: this compound acts as a precursor to the ligand 2,2′-thiobis(benzoic acid) (tba). [] The research highlights that tba is generated in situ via hydrolysis of this compound under hydrothermal conditions. This generated tba ligand then plays a crucial role in coordinating with zinc ions and bridging them with various dipyridyl ligands, ultimately leading to the formation of three distinct coordination polymers with diverse structural features. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

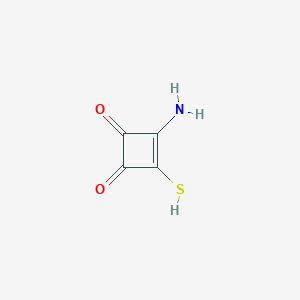
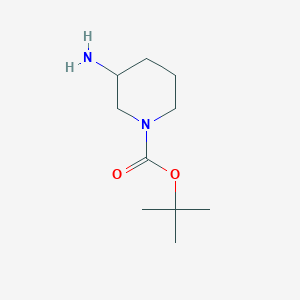
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)




